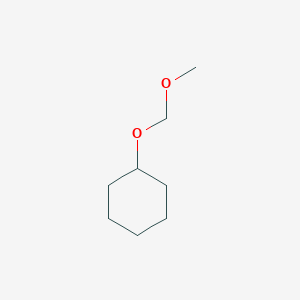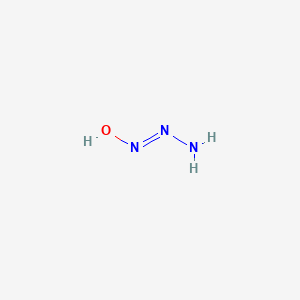
N-hydroxytriazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxytriazene is a unique compound characterized by the presence of a hydroxy group attached to a triazene moiety. This compound is notable for its presence in certain natural products, such as triacsins, which are specialized metabolites with significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxytriazene typically involves the reduction of nitro compounds using zinc dust in a neutral medium to obtain the corresponding hydroxylamines. This is followed by the diazotization of sulfa drugs (such as sulfanilamide and sulfacetamide) at low temperatures (0–5°C) .
Industrial Production Methods
These enzymes include a glycine-utilizing hydrazine-forming enzyme and a nitrite-utilizing N-nitrosating enzyme .
Chemical Reactions Analysis
Types of Reactions
N-hydroxytriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert this compound to corresponding amines.
Substitution: this compound can participate in substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as zinc dust or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted triazene compounds .
Scientific Research Applications
N-hydroxytriazene and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their role in enzyme inhibition and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxytriazene involves its interaction with specific enzymes and molecular targets. For example, in the case of triacsins, this compound acts as a potent inhibitor of acyl-CoA synthetase by mimicking fatty acids. This inhibition disrupts lipid metabolism and affects various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-hydroxytriazene include:
Hydroxytriazenes with sulfonamide derivatives: These compounds have been studied for their antidiabetic, antioxidant, and anti-inflammatory activities.
Uniqueness
This compound is unique due to its rare occurrence in nature and its specific biological activities. The presence of three consecutive nitrogen atoms in its structure is uncommon and contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
H3N3O |
|---|---|
Molecular Weight |
61.044 g/mol |
InChI |
InChI=1S/H3N3O/c1-2-3-4/h(H2,1,3)(H,2,4) |
InChI Key |
UGGRVGVKANAYDM-UHFFFAOYSA-N |
Isomeric SMILES |
N/N=N/O |
Canonical SMILES |
NN=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



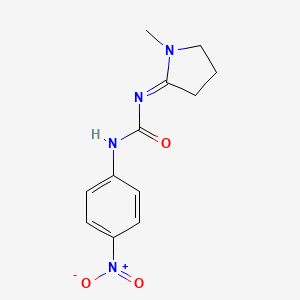
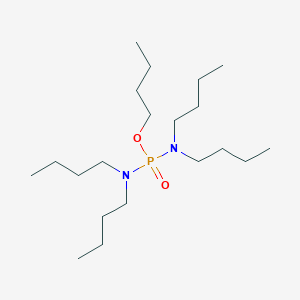
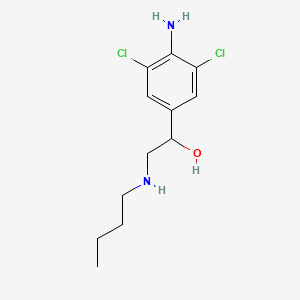

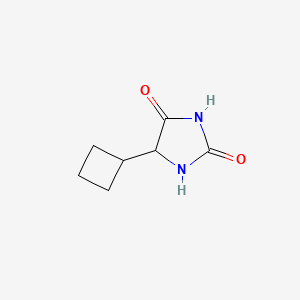
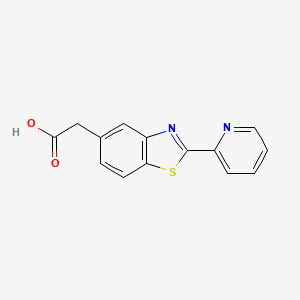
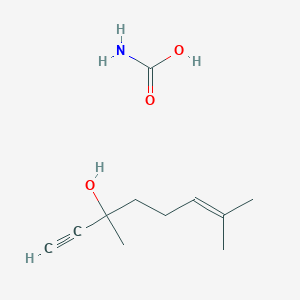
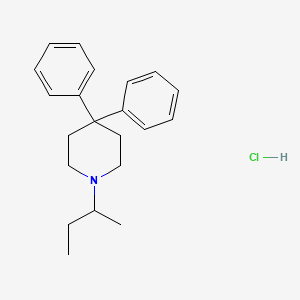
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
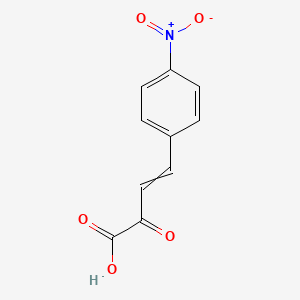
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
